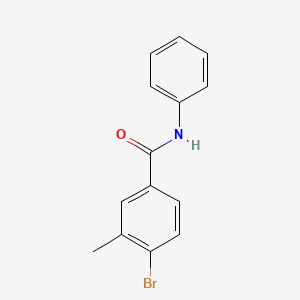

N-Phenyl 4-bromo-3-methylbenzamide

Description

Contextualization within the Benzamide (B126) Class of Organic Compounds

N-Phenyl 4-bromo-3-methylbenzamide (B61047) belongs to the extensive class of organic compounds known as benzamides. foodb.capharmaguideline.com The fundamental structure of a benzamide consists of a benzene (B151609) ring attached to a carboxamide group (-C(=O)NH₂). foodb.casolubilityofthings.com This arrangement makes benzamides the simplest amide derivatives of benzoic acid. wikipedia.org They are typically white or pale-colored solids, often with a bitter taste, and are soluble in organic solvents. pharmaguideline.com

The benzamide structure is a key building block in medicinal chemistry and is found in various pharmaceuticals, including anticonvulsants and antidepressants. solubilityofthings.com The versatility of the benzamide scaffold allows for a wide range of chemical modifications, leading to a diverse array of compounds with distinct properties and applications. nih.gov N-Phenyl 4-bromo-3-methylbenzamide is a specific example where the amide nitrogen is substituted with a phenyl group, and the benzene ring is substituted with both a bromine atom and a methyl group. cymitquimica.com

Historical Development and Significance of Halogenated Benzamides in Chemical Research

The first benzamide was discovered in 1833 by the German chemist Friedrich Wöhler. pharmaguideline.com However, it was not until the early 20th century that their potential medical applications began to be explored. pharmaguideline.com The introduction of halogen atoms, such as bromine, to the benzamide structure, creating halogenated benzamides, has been a significant area of research. Halogenation can profoundly influence a molecule's physical, chemical, and biological properties.

Historically, the incorporation of halogens has been a common strategy in drug discovery to enhance the efficacy and metabolic stability of lead compounds. In the context of benzamides, halogenation has been explored for various therapeutic purposes. For instance, halogenated benzamide derivatives have been investigated for their potential in treating viral infections. google.com The specific placement of the halogen and other substituents on the benzamide core is crucial in determining the compound's activity.

Current Research Frontiers and Prospective Applications of this compound

Current research involving this compound and related compounds is multifaceted, touching upon synthetic methodology and the exploration of their potential applications. For example, the synthesis of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives, which share a similar structural motif, has been a subject of study. mdpi.com These synthetic efforts often involve cross-coupling reactions, such as the Suzuki reaction, to create more complex molecules. mdpi.com

One of the significant research frontiers for compounds like this compound is their use as intermediates in the synthesis of more complex molecules with potential biological activities. The bromine atom in the structure is a particularly useful handle for further chemical modifications, such as palladium-catalyzed cross-coupling reactions. researchgate.net This allows for the introduction of various aryl groups, leading to a library of new compounds for screening in different biological assays.

Recent studies on structurally similar compounds, such as N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives, have shown antibacterial activities against drug-resistant bacteria and inhibitory activities against enzymes like alkaline phosphatase. mdpi.com These findings suggest that the this compound scaffold could be a valuable starting point for the development of new therapeutic agents. Molecular docking studies are also being employed to understand the interactions between these compounds and their biological targets at the molecular level. mdpi.com

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-3-methyl-N-phenylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrNO/c1-10-9-11(7-8-13(10)15)14(17)16-12-5-3-2-4-6-12/h2-9H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DITUUIPFJXYABP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)NC2=CC=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60674387 | |

| Record name | 4-Bromo-3-methyl-N-phenylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020252-81-6 | |

| Record name | 4-Bromo-3-methyl-N-phenylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1020252-81-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-3-methyl-N-phenylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Phenyl 4 Bromo 3 Methylbenzamide and Its Derivatives

Classical Amide Coupling Reactions

Traditional methods for forming amide bonds remain fundamental in organic synthesis. These techniques typically involve the activation of a carboxylic acid to facilitate nucleophilic attack by an amine.

Condensation Reactions Utilizing Carboxylic Acid Activation Strategies

The direct condensation of a carboxylic acid and an amine is one of the most straightforward approaches to amide bond formation. However, this reaction is often inefficient without the use of a coupling agent or an activation strategy. For the synthesis of N-phenyl 4-bromo-3-methylbenzamide (B61047), this would involve the reaction between 4-bromo-3-methylbenzoic acid and aniline (B41778). To drive the reaction towards the product, activating agents are employed to convert the carboxylic acid's hydroxyl group into a better leaving group. While direct literature on this specific reaction is sparse, the general principle is well-established in organic chemistry.

Formation of Acid Chloride Intermediates and Subsequent Amidation

A more common and highly effective classical method involves the conversion of the carboxylic acid to a more reactive acid chloride intermediate. This two-step process is a reliable route for the synthesis of N-phenyl 4-bromo-3-methylbenzamide.

First, 4-bromo-3-methylbenzoic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to produce 4-bromo-3-methylbenzoyl chloride. chemicalbook.com This reaction is typically performed in an inert solvent. nih.gov

| Reactant | Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 3-Bromo-4-methylbenzoic acid | Oxalyl dichloride | 80 °C, 3 h | 3-Bromo-4-methyl-benzoyl chloride | 97% | chemicalbook.com |

The resulting acid chloride is then reacted with aniline in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct and drive the reaction to completion. This nucleophilic acyl substitution readily forms the desired this compound. nih.govnih.gov

Modern Amide Bond Formation Techniques

Advances in synthetic chemistry have led to the development of milder and more efficient methods for amide bond formation, often employing specialized coupling reagents or metal catalysts.

Coupling Reagent-Mediated Syntheses (e.g., HATU, DCC/DMAP)

Modern coupling reagents have become indispensable tools for amide synthesis, particularly in peptide chemistry and the synthesis of complex molecules. These reagents activate the carboxylic acid in situ, allowing for a one-pot reaction with the amine under mild conditions.

A prominent example involves the use of N,N'-Dicyclohexylcarbodiimide (DCC) in the presence of a catalytic amount of 4-Dimethylaminopyridine (DMAP). wikipedia.orgorganic-chemistry.org In a procedure analogous to the synthesis of this compound, pyrazine-2-carboxylic acid and 4-bromo-3-methyl aniline were successfully coupled using DCC and DMAP in dichloromethane (B109758) (DCM) at 0 °C to room temperature, affording the corresponding amide in high yield. wikipedia.org This method is known for its effectiveness, although the removal of the dicyclohexylurea (DCU) byproduct can sometimes be challenging. organic-chemistry.org

| Reactants | Coupling Reagents | Solvent | Yield | Reference |

|---|---|---|---|---|

| Pyrazine-2-carboxylic acid, 4-bromo-3-methyl aniline | DCC, DMAP | Dichloromethane | 83% | wikipedia.org |

Another powerful coupling reagent is HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). HATU, in combination with a non-nucleophilic base like Hünig's base (N,N-diisopropylethylamine), efficiently promotes amide bond formation. wikipedia.org The reaction proceeds through the formation of a highly reactive OAt-active ester, which then rapidly acylates the amine. wikipedia.org While a specific example for this compound is not detailed in the provided literature, this method is broadly applicable for the acylation of amines. wikipedia.org

Metal-Catalyzed Amidation Approaches (e.g., Fe-mediated reduction)

Recent innovations have introduced metal-catalyzed methods for amide synthesis that can offer alternative pathways and functional group tolerance. One such method involves the iron-mediated reductive amidation of nitroarenes with acyl chlorides. rsc.orgresearchgate.net This approach is advantageous as it utilizes readily available nitro compounds as precursors to the amine. rsc.org

In a general procedure, a nitroarene is reacted with an acyl chloride in the presence of iron dust in water. The iron serves as a reductant, converting the nitro group to an amino group in situ, which then reacts with the acyl chloride to form the amide. rsc.org This method has been successfully applied to a range of substrates, affording N-aryl amides in moderate to good yields. rsc.orgresearchgate.net The synthesis of this compound could conceivably be achieved by reacting 1-bromo-2-methyl-4-nitrobenzene with benzoyl chloride under these conditions.

Advanced Derivatization and Analogue Synthesis

The structural framework of this compound can be further elaborated to generate a library of analogues for various applications. The presence of the bromine atom provides a convenient handle for cross-coupling reactions.

A key strategy for derivatization is the Suzuki cross-coupling reaction. mdpi.comnih.gov In a study on a related compound, N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide was reacted with various aryl boronic acids in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base like potassium phosphate (B84403). mdpi.com This reaction, typically carried out in a solvent mixture such as 1,4-dioxane (B91453) and water at elevated temperatures, allows for the introduction of diverse aryl and heteroaryl substituents at the position of the bromine atom, yielding a range of derivatives in moderate to good yields. mdpi.com

| Reactants | Catalyst | Base | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide, Aryl boronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/Water | 90 °C, 24 h | 60-85% | mdpi.com |

This powerful derivatization technique highlights the utility of the bromo-substituted benzamide (B126) core in generating structural diversity for further investigation in various scientific fields.

Palladium-Catalyzed Cross-Coupling Reactions for Arylation (e.g., Suzuki-Miyaura Coupling)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, and they are extensively used in the synthesis of this compound derivatives. The Suzuki-Miyaura coupling, in particular, stands out as a versatile method for the arylation of the benzamide scaffold. researchgate.netlibretexts.org

The general principle of the Suzuki-Miyaura coupling involves the reaction of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. libretexts.orgyoutube.com In the context of this compound, the bromine atom on the benzoyl ring serves as an excellent handle for this transformation.

A typical reaction involves coupling N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide with various aryl boronic acids using a palladium catalyst to produce arylated analogs. mdpi.com The catalytic cycle generally proceeds through three key steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. youtube.comyoutube.com

Researchers have successfully synthesized a series of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline analogs in considerable yields via Suzuki cross-coupling reactions. nih.gov This highlights the reaction's tolerance to various functional groups. The choice of catalyst, ligands, base, and solvent can significantly influence the reaction's efficiency and yield. youtube.com For instance, the use of monodentate biaryl phosphine (B1218219) ligands with an ortho-methyl substituent has been shown to enhance catalytic efficiency in palladium-catalyzed amidation. organic-chemistry.org

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| (S)-4-bromo-N-(1-phenylethyl)benzamide | Aryl boronic acids | Pd(0) catalyst | (S)-4-aryl-N-(1-phenylethyl)benzamide analogues | 62-89% | researchgate.net |

| N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide | Aryl boronic acids | Palladium catalyst | N-(4-aryl-3-methylphenyl)pyrazine-2-carboxamide derivatives | 60-85% | mdpi.com |

| (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline | Boronic acids | Pd(PPh3)4/K3PO4 | Monosubstituted and bisubstituted products | 31-46% | nih.gov |

Regioselective Functionalization of Aromatic Rings

The ability to selectively introduce functional groups at specific positions on an aromatic ring is crucial for tailoring the properties of this compound. The existing substituents on the benzamide, namely the bromo, methyl, and amide groups, exert directing effects that influence the position of incoming electrophiles or other reactive species. libretexts.orgpressbooks.pub

The amide group itself can act as a directing group in C-H functionalization reactions. acs.org For instance, ortho-alkylation of benzamides has been achieved using rhodium catalysis. acs.org The inherent electronic and steric properties of the substituents on the aromatic ring often lead to a preferred regioselectivity. In electrophilic aromatic substitution, activating groups typically direct incoming electrophiles to the ortho and para positions, while deactivating groups (with the exception of halogens) direct to the meta position. libretexts.orgpressbooks.pub

Direct lithiation followed by reaction with an electrophile is another powerful strategy for regioselective functionalization. For example, a multi-step protocol involving successive direct lithiations has been used to synthesize 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide, demonstrating precise control over the placement of functional groups. mdpi.com The challenge lies in overcoming the similar reactivity of various C-H bonds on the aromatic ring to achieve high selectivity. nih.gov

Development of Hybrid Scaffolds Incorporating the Benzamide Moiety

The this compound scaffold can be incorporated into larger, more complex molecules to create hybrid structures with potentially enhanced or novel biological activities. This approach involves linking the benzamide moiety to other heterocyclic systems or pharmacophores.

One strategy involves the synthesis of benzamide derivatives containing other heterocyclic rings, such as pyrazoles, pyrazolotriazines, and pyrazolo[1,5-a]pyrimidines. nih.gov These hybrid molecules are often designed based on the principle of bioisosterism, where a part of a molecule is replaced by another with similar physical or chemical properties. For example, a series of novel benzamides substituted with pyridine-linked 1,2,4-oxadiazole (B8745197) have been designed and synthesized. nih.gov

The synthesis of these hybrid scaffolds often involves multi-step reaction sequences. For instance, the synthesis of N-(5-amino-4-cyano-1H-pyrazol-3-yl)benzamide can be a key step, which is then further elaborated to form fused heterocyclic systems. nih.gov Similarly, benzoylthioureido derivatives bearing a benzenesulfonamide (B165840) moiety have been synthesized, combining the structural features of benzamides and sulfonamides. nih.gov The development of these hybrid structures is a prominent strategy in medicinal chemistry for the discovery of new drug candidates. mdpi.com

| Hybrid Scaffold Type | Synthetic Approach | Key Intermediates/Reactants | Reference |

|---|---|---|---|

| Benzamide-based 5-aminopyrazoles | Cyclization of N-(2,2-dicyano-1-(alkylthio)vinyl)benzamides | N-(2,2-dicyano-1-(alkylthio)vinyl)benzamides, Hydrazine hydrate | nih.gov |

| Benzamides with pyridine-linked 1,2,4-oxadiazole | Esterification, cyanation, cyclization, and aminolysis | Methyl-2-chloro-5-(N'-hydroxycarbamimidoyl) benzoate, 3,6-dichloropicolinoyl chloride | nih.gov |

| Benzoylthioureido benzenesulfonamides | Reaction of benzoyl isothiocyanates with sulfanilamide | Substituted benzoyl chlorides, Potassium thiocyanate, Sulfanilamide | nih.gov |

Optimization of Reaction Conditions and Yields

Maximizing the yield and efficiency of the synthesis of this compound and its derivatives is a critical aspect of synthetic chemistry. Optimization of reaction conditions involves systematically varying parameters such as the catalyst, solvent, base, temperature, and reaction time.

In palladium-catalyzed reactions, the choice of ligand can have a profound impact on the outcome. For instance, the use of monodentate biaryl phosphines with ortho-methyl substituents has been shown to improve reaction rates and catalyst stability in amidation reactions. organic-chemistry.org The selection of the base is also crucial; for example, in some Suzuki-Miyaura couplings, potassium acetate (B1210297) is used, while in others, potassium phosphate is preferred. mdpi.comnih.gov

The reaction temperature is another key variable. While some reactions proceed efficiently at room temperature, others require heating to achieve a reasonable rate and yield. nih.gov For instance, a study on the direct conversion of arenes to benzamide derivatives found that increasing the reaction temperature to 60°C improved the yield and selectivity. nih.gov Furthermore, the concentration of reagents and the order of addition can also influence the reaction's success.

A study on the divergent C-C and C-N cross-coupling of aryl halides with formamide (B127407) demonstrated that the product selectivity could be dramatically reversed by changing the photocatalyst and the base. acs.org This highlights the sensitive dependence of the reaction outcome on the specific conditions employed. The optimization process often involves screening a variety of conditions to identify the optimal set of parameters for a given transformation. acs.orgresearchgate.net

| Reaction Type | Parameter Optimized | Finding | Reference |

|---|---|---|---|

| Palladium-Catalyzed Amidation | Ligand | Monodentate biaryl phosphines with ortho-methyl groups enhance catalytic efficiency. | organic-chemistry.org |

| Friedel-Crafts Carboxamidation | Temperature | Increasing temperature to 60°C improved yield and selectivity. | nih.gov |

| Photoredox/Nickel Dual Catalysis | Photocatalyst and Base | Switching the photocatalyst and base reversed product selectivity between C-C and C-N coupling. | acs.org |

| Suzuki-Miyaura Coupling | Base | The choice of base (e.g., K2CO3, Cs2CO3, K3PO4) significantly affects the reaction outcome. | mdpi.comnih.gov |

Elucidation of Reaction Mechanisms and Kinetic Profiles

Detailed Mechanistic Pathways of Amide Bond Formation Relevant to N-Phenyl 4-bromo-3-methylbenzamide (B61047)

The formation of N-Phenyl 4-bromo-3-methylbenzamide, like other amides, fundamentally involves the reaction between a carboxylic acid derivative and an amine. numberanalytics.com A common and direct method is the reaction of a carboxylic acid, in this case, 4-bromo-3-methylbenzoic acid, with an amine, aniline (B41778). However, the direct condensation of a carboxylic acid and an amine is often thermodynamically and kinetically unfavorable at ambient temperatures, typically requiring high temperatures (160–180 °C) to proceed by driving off the water molecule formed. acs.org This is because a simple mixture of a carboxylic acid and an amine will primarily result in an acid-base reaction, forming a non-reactive carboxylate salt. rsc.org

To circumvent this, activation of the carboxylic acid is a conventional and more efficient strategy. rsc.org This can be achieved using coupling reagents. A documented synthesis of a related compound, N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide, utilizes N,N'-Dicyclohexylcarbodiimide (DCC) in the presence of 4-Dimethylaminopyridine (DMAP). mdpi.com This method is highly relevant to the formation of this compound.

The general mechanism involving a carbodiimide (B86325) coupling agent like DCC proceeds as follows:

Activation of the Carboxylic Acid: The carboxylic acid (4-bromo-3-methylbenzoic acid) attacks the carbodiimide (DCC), forming a highly reactive O-acylisourea intermediate. This intermediate is a much better electrophile than the original carboxylic acid.

Nucleophilic Attack by the Amine: The amine (aniline) then performs a nucleophilic attack on the carbonyl carbon of the activated O-acylisourea intermediate.

Formation of the Tetrahedral Intermediate: This attack leads to the formation of a tetrahedral intermediate.

Product Formation and Byproduct Release: The tetrahedral intermediate collapses, forming the stable amide bond of this compound and releasing N,N'-dicyclohexylurea (DCU) as a byproduct. numberanalytics.com

Another significant mechanistic pathway involves the conversion of the carboxylic acid to a more reactive derivative, such as an acyl chloride. The reaction of 4-bromo-3-methylbenzoyl chloride with aniline would readily form the amide bond via a nucleophilic acyl substitution mechanism. The amine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to a tetrahedral intermediate which then expels the chloride ion to yield the final amide product. libretexts.org

Investigation of Catalyst Roles in Synthetic Transformations

Catalysts play a pivotal role in modern organic synthesis, enabling reactions to proceed under milder conditions with greater efficiency and selectivity. acs.org In the synthesis of N-phenylbenzamides and related structures, various catalytic systems have been investigated.

Coupling Reagents as Promoters: While often referred to as reagents, coupling agents like DCC function as promoters for the reaction by activating the carboxylic acid. numberanalytics.com In the DCC-mediated synthesis of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide, DMAP is used as a catalyst. mdpi.com DMAP accelerates the reaction by forming an even more reactive N-acylpyridinium intermediate with the O-acylisourea, which is then rapidly attacked by the amine.

Palladium Catalysis: Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-N bonds. rsc.org For instance, the Suzuki cross-coupling reaction has been used to synthesize derivatives of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide by coupling it with various aryl boronic acids in the presence of a palladium catalyst like Tetrakis(triphenylphosphine)palladium(0). mdpi.comnih.gov While this specific example modifies the parent amide, related palladium-catalyzed amidation (Buchwald-Hartwig amination) can directly form the amide bond between an aryl halide and an amide, or between an aryl halide, an amine, and a carbon monoxide source. Theoretical studies have also explored palladium-mediated pathways for N-phenylbenzamide synthesis from benzenesulfinate (B1229208) and phenylisocyanate, although solution-phase experiments under the tested conditions did not yield the amide product. publish.csiro.au

Other Catalytic Systems: Research has explored a variety of other catalysts for amide synthesis.

Gold Catalysts: A bifunctional Au/DNA catalyst has been shown to be effective in the synthesis of amides from alcohols and azides. rsc.org Other gold preparations, such as Au/PEG, Au/PVP, and Au/CeO₂, have also been prepared for catalytic applications. rsc.org

Silicon-Based Reagents: Dichlorosilane derivatives have been studied as promoters for the coupling of carboxylic acids and amines. Theoretical studies suggest a mechanism involving the formation of silylamine and silyl (B83357) ester intermediates. acs.org

Photoredox/Nickel Dual Catalysis: A modern approach involves the use of photoredox and nickel dual catalysis to achieve divergent C-C and C-N cross-coupling of aryl halides with formamide (B127407), providing a pathway to N-arylated products. acs.org

The selection of a catalyst is critical and depends on the specific substrates and desired reaction conditions. For the synthesis of this compound, methods involving standard coupling reagents or palladium-catalyzed cross-coupling of the corresponding aryl halides and amides represent established and effective strategies.

Table 1: Catalysts in Amide Synthetic Transformations

| Catalyst/Reagent Class | Specific Example | Role in Reaction | Relevant Compound Context | Reference |

|---|---|---|---|---|

| Carbodiimide | DCC (N,N'-Dicyclohexylcarbodiimide) | Activates carboxylic acid to form O-acylisourea intermediate. | Synthesis of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide | mdpi.com |

| Acyl Transfer Catalyst | DMAP (4-Dimethylaminopyridine) | Forms a highly reactive N-acylpyridinium intermediate. | Used with DCC for amide synthesis. | mdpi.com |

| Palladium Catalyst | Pd(PPh₃)₄ | Catalyzes Suzuki cross-coupling to form C-C bonds with the amide. | Arylation of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide | mdpi.comnih.gov |

| Gold Catalyst | Au/DNA | Bifunctional catalyst for amidation from alcohols and azides. | General amide synthesis | rsc.org |

| Silicon Reagent | Dichlorosilane Derivatives | Promotes amide bond formation via silyl intermediates. | General amide synthesis | acs.org |

Kinetic Studies of Reaction Rates and Equilibrium Constants in Related Systems

The direct, uncatalyzed amidation reaction between 4-phenylbutyric acid and aniline in toluene (B28343) was found to follow second-order kinetics. researchgate.net The activation energy for this reaction was determined to be 66 kJ mol⁻¹, with rate constants increasing significantly with temperature. researchgate.net This highlights the high energy barrier for the uncatalyzed reaction, reinforcing the need for catalysts or high temperatures. acs.orgresearchgate.net

Kinetic studies on the formation of anilides from carboxylic acids and anilines in aqueous acidic media have also been performed. acs.org In a different approach, the kinetics of amide bond formation in a monolayer at the air-water interface were analyzed using ¹H NMR spectroscopy. nih.gov This study found that compressing the reactants in a monolayer created an effective molarity of approximately 500 M. The activation energy for the reaction in the monolayer was found to be 2.1 +/- 0.2 kcal/mol, significantly lower than the 9.9 +/- 1.0 kcal/mol for the same reaction in a chloroform (B151607) solution, demonstrating the profound effect of reactant organization and proximity on reaction rates. nih.gov

Furthermore, kinetic models have been developed to study ester-mediated amide bond formation, a prebiotically plausible pathway. researchgate.net These studies found that the ester-mediated route facilitates amide bond formation by lowering the activation entropies. researchgate.net The stability of the amide bond itself is remarkable, with the half-life for uncatalyzed hydrolysis at pH 7 estimated to be hundreds of years, underscoring its chemical robustness once formed. nih.gov

Table 2: Kinetic Data for Related Amide Formation Reactions

| Reaction System | Kinetic Parameter | Value | Conditions | Reference |

|---|---|---|---|---|

| 4-phenylbutyric acid + aniline | Activation Energy (Ea) | 66 kJ mol⁻¹ | Uncatalyzed, in toluene | researchgate.net |

| Hexadecyl thioester of N-acetyl glycine (B1666218) + hexadecyl amide of glycine | Activation Energy (Ea) | 2.1 +/- 0.2 kcal/mol | Monolayer at air-water interface | nih.gov |

| Hexadecyl thioester of N-acetyl glycine + hexadecyl amide of glycine | Activation Energy (Ea) | 9.9 +/- 1.0 kcal/mol | In chloroform solution | nih.gov |

| 4-phenylbutyric acid + aniline | Rate Constant (k) | 0.21 mL·mol⁻¹ s⁻¹ | 130 °C | researchgate.net |

| 4-phenylbutyric acid + aniline | Rate Constant (k) | 1.26 mL·mol⁻¹ s⁻¹ | 170 °C | researchgate.net |

Comprehensive Structural Characterization and Analysis

Advanced Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone of chemical analysis, probing the interaction of molecules with electromagnetic radiation to reveal details about their structure, functional groups, and chemical environment.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational frequencies of specific bonds, a characteristic spectrum is produced. For N-Phenyl 4-bromo-3-methylbenzamide (B61047), key expected absorptions would include the N-H stretching of the amide group, the C=O (amide I band) stretching, and the C-N stretching (amide II band), as well as vibrations corresponding to the aromatic C-H bonds and the C-Br bond.

Detailed experimental IR spectral data for N-Phenyl 4-bromo-3-methylbenzamide are not available in the reviewed scientific literature.

Table 1: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | Data not available | Data not available |

| C=O Stretch (Amide I) | Data not available | Data not available |

| N-H Bend / C-N Stretch (Amide II) | Data not available | Data not available |

| Aromatic C-H Stretch | Data not available | Data not available |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon and hydrogen framework of a molecule. ¹H NMR provides information on the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR details the types of carbon atoms present. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the methyl protons, the aromatic protons on both phenyl rings, and the amide proton. The chemical shifts, splitting patterns (multiplicity), and integration of these signals would confirm the substitution pattern. The ¹³C NMR spectrum would similarly show unique resonances for each carbon atom in the molecule, including the methyl carbon, the carbonyl carbon, and the various aromatic carbons.

A thorough search of scientific databases did not yield specific experimental ¹H NMR or ¹³C NMR data for this compound.

Table 2: Predicted ¹H NMR and ¹³C NMR Chemical Shifts for this compound

| ¹H NMR | ¹³C NMR | ||

|---|---|---|---|

| Proton Environment | Predicted Chemical Shift (ppm) | Carbon Environment | Predicted Chemical Shift (ppm) |

| -CH₃ | Data not available | -CH₃ | Data not available |

| Aromatic C-H | Data not available | Aromatic C-H | Data not available |

| Amide N-H | Data not available | Aromatic C-Br | Data not available |

| Aromatic C-C | Data not available |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the precise molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For this compound (C₁₄H₁₂BrNO), the molecular ion peak [M]⁺ would be expected, showing a characteristic isotopic pattern due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). Fragmentation would likely involve the cleavage of the amide bond, leading to characteristic fragment ions.

Specific mass spectrometry data, including fragmentation patterns for this compound, are not documented in the available literature. The calculated molecular weight is 290.16 g/mol . sinfoochem.com

Ultraviolet-Visible-Near Infrared (UV-Vis-NIR) Spectrometry

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions between different energy levels. The resulting spectrum can provide information about the extent of conjugation in the system. For this compound, the presence of two aromatic rings and the amide group constitutes a conjugated system, which would be expected to produce characteristic absorption bands in the UV region.

No experimental UV-Vis-NIR spectra for this compound were found in the reviewed sources.

X-ray Crystallographic Analysis

Single Crystal X-ray Diffraction for Three-Dimensional Molecular and Crystal Structure Determination

Single crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. This technique can precisely measure bond lengths, bond angles, and torsion angles, providing an unambiguous picture of the molecule's conformation and its packing arrangement in the crystal lattice. For this compound, this analysis would reveal the planarity of the amide group and the dihedral angle between the two phenyl rings.

A search of crystallographic databases did not locate a crystal structure determination for this compound.

Table 3: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | Data not available |

| Volume (V) | Data not available |

| Z (molecules per unit cell) | Data not available |

Analysis of Intramolecular and Intermolecular Hydrogen Bonding Networks

No published data are available on the hydrogen bonding networks of this compound.

Conformational Analysis and Dihedral Angle Investigations

Specific conformational analysis and dihedral angle data for this compound have not been reported in the scientific literature.

Study of Packing Arrangements in the Crystalline State

There are no studies available detailing the crystal packing arrangement of this compound.

Solid-State Characterization Methods

No specific solid-state characterization data for this compound are available in the public domain.

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the structural and electronic properties of N-Phenyl 4-bromo-3-methylbenzamide (B61047). These calculations provide a theoretical framework for understanding the molecule's behavior at an atomic level.

Optimization of Molecular Geometries and Conformational Analysis

A representative table of selected bond lengths and angles, based on data from similar structures, is provided below.

| Parameter | Value (Å or °) |

| C-Br Bond Length | ~1.90 |

| C=O Bond Length | ~1.23 |

| N-C (amide) Bond Length | ~1.35 |

| C-N-C Bond Angle | ~125-128 |

| Dihedral Angle (Ring-Ring) | ~50-60 |

Electronic Structure Analysis: Frontier Molecular Orbitals (FMO)

The electronic behavior of N-Phenyl 4-bromo-3-methylbenzamide is largely dictated by its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of the molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. libretexts.org

In a computational study of 6-bromo-2-(4-bromo-phen-yl)imidazo[1,2-a]pyridine, the HOMO-LUMO energy gap was calculated to be 4.343 eV. nih.gov The analysis revealed that the HOMO and LUMO were characterized by pure π character of the aromatic rings, with the highest electron density on the phenyl ring and σ character on the bromine atoms. nih.gov For this compound, it is expected that the HOMO would be localized on the electron-rich phenyl rings and the amide group, while the LUMO would be distributed over the benzamide (B126) moiety, influenced by the electron-withdrawing bromine atom. The presence of the methyl group, an electron-donating group, would likely raise the energy of the HOMO.

| Orbital | Energy (eV) - Illustrative | Description |

| HOMO | -6.5 | Electron-donating orbital, likely localized on the phenyl rings and amide nitrogen. |

| LUMO | -1.2 | Electron-accepting orbital, likely distributed over the benzamide core and influenced by the bromine atom. |

| HOMO-LUMO Gap | 5.3 | Indicates the molecule's chemical stability and reactivity. |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of negative potential (red and yellow), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.

For this compound, the MEP map is expected to show a region of high negative potential around the carbonyl oxygen atom of the amide group, making it a likely site for hydrogen bonding and interactions with electrophiles. In a study of 2-nitro-N-(4-nitrophenyl) benzamide, the negative region was localized on the oxygen atoms. researchgate.net The nitrogen atom of the amide group and the bromine atom are also expected to exhibit negative potential. Conversely, the hydrogen atoms of the N-H group and the phenyl rings will likely show positive electrostatic potential, making them potential sites for nucleophilic interactions. The introduction of substituents on the phenyl rings can significantly alter the MEP. dtic.mil For instance, the electron-withdrawing bromine atom will influence the potential of the adjacent ring, while the electron-donating methyl group will have an opposing effect.

Prediction of Spectroscopic Parameters and Correlation with Experimental Data (e.g., NMR, Vibrational Frequencies)

DFT calculations can be employed to predict various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies (Infrared and Raman). These theoretical predictions can be correlated with experimental data to validate the computational model and provide a more detailed interpretation of the experimental spectra.

For molecules with similar functional groups, such as 4-methyl-3-nitrobenzoic acid, the vibrational frequencies have been computed using DFT at the B3LYP/6-311++G basis set. scirp.org The calculated frequencies are often scaled to improve agreement with experimental values. For instance, the characteristic C=O stretching vibration of the acid group in 4-methyl-3-nitrobenzoic acid was observed in the IR spectrum at 1698 cm⁻¹, which is consistent with the expected range for this functional group. scirp.org Similarly, for this compound, the vibrational spectrum would be characterized by the N-H stretching, C=O stretching, and various aromatic C-H and C-C vibrations. The calculated vibrational spectrum can aid in the assignment of the experimentally observed bands.

A comparison of calculated and experimental vibrational frequencies for a related compound is shown below.

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |

| N-H Stretch | ~3300 | ~3350 |

| C=O Stretch | ~1650 | ~1680 |

| Aromatic C-H Stretch | ~3100-3000 | ~3120-3050 |

| C-Br Stretch | ~600-500 | ~580 |

Reactivity Descriptors and Chemical Property Prediction

DFT calculations also provide various reactivity descriptors that help in predicting the chemical properties and reactivity of this compound. These descriptors are derived from the electronic structure of the molecule and include parameters such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness.

The HOMO and LUMO energies are directly related to the ionization potential and electron affinity, respectively. A lower HOMO-LUMO gap generally implies higher reactivity. nih.gov The MEP map, as discussed earlier, provides a visual guide to the molecule's reactive sites. researchgate.net By analyzing these descriptors, one can predict how this compound might interact with other chemical species and its potential role in chemical reactions.

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions in a crystal lattice. This analysis is based on the electron distribution of a molecule in the crystalline state and provides a graphical representation of the close contacts between neighboring molecules.

For this compound, Hirshfeld surface analysis would reveal the nature and extent of various intermolecular interactions, such as hydrogen bonds, halogen bonds, and π-π stacking interactions. In the crystal structure of the related 4-Bromo-N-phenylbenzamide, molecules are linked by N—H⋯O hydrogen bonds into chains. nih.gov Additionally, C—H⋯π contacts contribute to the formation of a three-dimensional network. nih.gov In a study of 6-bromo-2-(4-bromo-phen-yl)imidazo[1,2-a]pyridine, Hirshfeld analysis showed that the most significant contributions to the crystal packing were from H⋯Br/Br⋯H (26.1%), H⋯H (21.7%), and H⋯C/C⋯H (21.3%) interactions. nih.gov Given the presence of the N-H group, the bromine atom, and the phenyl rings in this compound, it is expected that a combination of N—H⋯O hydrogen bonds, Br⋯H or Br⋯π interactions, and π-π stacking would be the dominant forces in its crystal packing.

The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts.

| Interaction Type | Contribution (%) - Illustrative |

| H···H | 35 |

| H···Br/Br···H | 25 |

| H···C/C···H (π-interactions) | 20 |

| O···H/H···O (Hydrogen Bonds) | 15 |

| C···C | 5 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to identify the key molecular properties (descriptors) that correlate with the biological activity of a series of compounds. For the N-phenylbenzamide class, QSAR studies have been instrumental in elucidating the structural requirements for their antimicrobial effects. nih.govresearchgate.net

Research based on Density Functional Theory (DFT) has revealed that the antibacterial activity of N-phenylbenzamides against both Gram-positive and Gram-negative bacteria is significantly influenced by descriptors such as molecular weight and total energy. nih.gov However, the specific interactions differ based on the bacterial type, largely due to the differences in their cell wall composition. nih.gov

For Gram-positive bacteria, which have a thick cell wall that limits permeability, electrostatic interactions on the cell surface are dominant. nih.gov A key descriptor in QSAR models for anti-Gram-positive activity is the electrophilicity index, indicating that electrostatic forces play a crucial role. nih.gov The models suggest that having an electropositive group on the phenyl ring (ring "X") and an electronegative group near the carbonyl oxygen enhances activity against Gram-positive bacteria. nih.gov

Conversely, the thinner, more permeable cell wall of Gram-negative bacteria allows molecules to enter the cell. nih.gov Consequently, QSAR models for anti-Gram-negative activity highlight the importance of steric and hydrophobic interactions. nih.gov Descriptors such as molar refractivity and the logarithm of the partition coefficient (logP) are critical in these models. nih.gov For improved activity against Gram-negative targets, a hydrophobic group at the meta-position of the phenyl ring, a bulky group at the ortho-position, and a smaller group at the para-position are desirable. nih.gov

| Bacterial Type | Dominant Interaction Type | Key Molecular Descriptors | Favorable Structural Features |

|---|---|---|---|

| Gram-positive | Electrostatic nih.gov | Electrophilicity Index, Total Energy, Molecular Weight nih.gov | Electropositive group on the phenyl ring; electronegative group near carbonyl oxygen. nih.gov |

| Gram-negative | Steric & Hydrophobic nih.gov | Molar Refractivity, logP nih.gov | Hydrophobic and bulky groups on the phenyl ring. nih.gov |

Molecular Docking Simulations for Biological Target Interactions

Molecular docking is a computational simulation that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used to understand how a potential drug molecule, such as this compound, might interact with a biological target, typically a protein or enzyme.

For N-phenylbenzamide derivatives and related compounds with antibacterial properties, a primary biological target is DNA gyrase. nih.gov This essential bacterial enzyme plays a critical role in DNA replication and transcription, making it an excellent target for antibacterial agents. nih.gov The structure of bacterial DNA gyrase is sufficiently different from its human counterparts, which minimizes the risk of cross-inhibition and potential side effects. nih.gov Specifically, many inhibitors target the ATP-binding site located on the GyrB subunit of the enzyme. nih.gov

Molecular docking studies on N-phenylpyrrolamides, a related class of compounds, have elucidated the binding modes within the ATP-binding site of the E. coli GyrB subunit. nih.govnih.gov These simulations show that the compounds can form key interactions with specific amino acid residues in the active site. For instance, interactions with residues such as Asp49, Glu50, and Arg76 are often observed. nih.gov The binding is typically stabilized by a combination of hydrogen bonds and hydrophobic interactions. nih.gov The docking of N-phenylpyrrolamide inhibitors has revealed potential ionic interactions between the inhibitor and residues like Asp49. nih.gov

While specific docking data for this compound is not available, based on the analysis of analogous compounds, it is hypothesized that it would bind within the ATP-binding pocket of the DNA gyrase B subunit. The interactions would likely involve the key amino acid residues that are crucial for the binding of other N-phenyl-containing inhibitors.

| Biological Target | Binding Site | Key Interacting Residues (Predicted) | Type of Interaction |

|---|---|---|---|

| Bacterial DNA Gyrase nih.gov | ATP-binding site on GyrB subunit nih.govnih.gov | Asp49, Glu50, Arg76, Thr133 nih.govnih.gov | Hydrogen Bonds, Ionic Interactions, Hydrophobic Interactions nih.govnih.gov |

Biological Activities and Mechanistic Studies of N Phenyl 4 Bromo 3 Methylbenzamide Analogues

Antimicrobial Efficacy

Analogues of N-Phenyl 4-bromo-3-methylbenzamide (B61047) have been synthesized and evaluated for their potential to combat various microbial pathogens. The studies highlight a significant potential, particularly against drug-resistant bacteria.

The rise of extensively drug-resistant Salmonella Typhi (XDR-S. Typhi) presents a significant global health challenge, rendering many standard antibiotics ineffective. In response, researchers have investigated novel chemical entities, including pyrazine (B50134) carboxamide derivatives of N-(4-bromo-3-methylphenyl)amine.

In one such study, a series of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide analogues were synthesized and tested against clinically isolated XDR S. Typhi. The antibacterial efficacy was determined using the agar (B569324) well diffusion method, which showed that the zone of inhibition increased with the concentration of the tested compounds. Among the synthesized derivatives, compound 5d demonstrated the most potent antibacterial activity, with a minimum inhibitory concentration (MIC) of 6.25 mg/mL and a maximum zone of inhibition of 17 mm at a concentration of 50 mg/mL. Molecular docking studies suggest that the activity of this compound is due to its strong binding affinity to the bacterial DNA gyrase protein, an essential enzyme for bacterial survival. The binding energy of compound 5d was calculated at -7.5648 kCal/mole, which surpassed that of the reference drug, ciprofloxacin.

Antibacterial Activity of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide Analogues Against XDR S. Typhi

| Compound | Concentration (mg/well) | Zone of Inhibition (mm) | MIC (mg/mL) |

| 5a | 50 | 14 | >50 |

| 5b | 50 | 14 | >50 |

| 5c | 50 | 15 | 12.5 |

| 5d | 50 | 17 | 6.25 |

Source: MDPI

While activity against XDR S. Typhi has been established, current research does not provide specific data on the efficacy of N-Phenyl 4-bromo-3-methylbenzamide analogues against the plant pathogen Xanthomonas oryzae. However, other heterocyclic compounds, such as phenylisoxazole derivatives, have been investigated and found to exhibit antibacterial activity against this organism.

Tuberculosis remains a major infectious disease globally, with multi-drug resistant strains (MDR-TB) posing a significant treatment hurdle. While benzamides and carboxamides are classes of compounds actively investigated for antitubercular properties, specific studies focusing on this compound analogues against Mycobacterium tuberculosis strains H37Ra, H37Rv, or MDR-TB are not prominent in the available literature.

For context, other novel carboxamide derivatives, such as pyrazole-based molecular hybrids, have been synthesized and screened for their activity against the H37Rv strain. In these separate studies, certain pyrazole (B372694) carboxamide compounds showed potent activity against M. tuberculosis. The avirulent H37Ra strain and the virulent H37Rv strain are standardly used for in-vitro evaluation of antitubercular agents and generally show equivalent minimum inhibitory concentrations to most drugs. The development of novel agents active against these strains, and particularly against MDR-TB, remains a critical area of research.

The search for new antifungal agents is driven by the rise of invasive fungal infections and increasing drug resistance. While the core this compound structure holds potential for various biological activities, dedicated studies evaluating the antifungal properties of its direct analogues are limited in the reviewed literature.

Research into structurally related compounds provides some insight. For instance, derivatives of N-(2-bromo-phenyl)-2-hydroxy-benzamide have demonstrated activity against Gram-positive bacteria, though their antifungal efficacy was not the primary focus. Other research on different scaffolds, such as 4-aryl-3-methyl-1,2,3,4-tetrahydroquinoline derivatives, has shown that specific substitutions can lead to significant antifungal activity, particularly against dermatophytes. These findings suggest that while the potential exists, the antifungal profile of this compound analogues remains an area requiring further specific investigation.

Enzyme Inhibition Studies

Beyond direct antimicrobial action, this compound analogues have been assessed for their ability to inhibit specific enzymes, a key strategy in developing targeted therapeutics.

Alkaline phosphatases (ALPs) are a group of enzymes involved in various physiological processes, including bone mineralization and signal transduction, making them a target for therapeutic intervention.

Studies on N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives have revealed significant ALP inhibitory activity. The same compound, 5d , that showed the highest antibacterial efficacy also proved to be the most potent ALP inhibitor in its series, with an IC₅₀ value of 1.469 ± 0.02 µM. This potent inhibitory action suggests that this class of compounds could be promising for developing new therapeutic agents targeting ALP-mediated pathologies. The inhibitory potential of various heterocyclic compounds against alkaline phosphatase is an active area of research, with other scaffolds like thiazoles also showing promise.

Alkaline Phosphatase Inhibition by N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide Analogues

| Compound | IC₅₀ (µM) |

| 5a | 2.107 ± 0.05 |

| 5b | 1.942 ± 0.04 |

| 5c | 1.631 ± 0.03 |

| 5d | 1.469 ± 0.02 |

Source: MDPI

Histone deacetylases (HDACs) are enzymes that play a crucial role in the epigenetic regulation of gene expression. Their inhibition has become a validated strategy in cancer therapy and is being explored for other conditions like ischemic stroke.

Direct studies on the HDAC inhibitory activity of this compound analogues are not available in the reviewed scientific literature. However, research into structurally related molecules offers valuable insights. For example, RGFP966, an N-(o-aminophenyl)carboxamide, is a selective inhibitor of HDAC3. Studies have shown that this compound can cross the blood-brain barrier and reduce cerebral edema and neuroinflammation following a stroke by modulating gene expression. The established activity of this related carboxamide suggests that the this compound scaffold could be a viable starting point for designing novel HDAC inhibitors, though this potential is yet to be experimentally confirmed.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

Understanding the relationship between a molecule's structure and its biological activity is fundamental to the design of more potent and selective therapeutic agents. For this compound analogues, SAR and SPR studies have provided crucial insights into how chemical modifications influence their biological potential.

The biological activity of this compound analogues can be significantly altered by the nature and position of substituents on the aromatic rings. Research has shown that both electron-donating and electron-withdrawing groups can modulate potency, and their effects are often context-dependent, varying with the specific biological target.

In the context of anticancer activity, for a series of imidazole-based N-phenylbenzamide derivatives, the introduction of a fluorine atom was found to be particularly advantageous. nih.gov Specifically, a derivative with a fluorine substitution was the most active in the series, exhibiting single-digit micromolar IC50 values against lung (A549), cervical (HeLa), and breast (MCF-7) cancer cell lines. nih.gov This highlights the positive impact a small, electronegative substituent can have on cytotoxic potency.

Conversely, in studies of benzamide (B126) derivatives as xanthine (B1682287) oxidase inhibitors, both fluoro and chloro groups at the para-position of the benzamido moiety resulted in excellent inhibitory activity. nih.gov This suggests that for certain enzyme targets, halogen substitution is a key determinant of potency.

The electronic properties of substituents also play a critical role. For instance, in a series of N-(substituted-phenyl)-8-methoxycoumarin-3-carboxamides, the specific substitutions on the phenyl ring were crucial for their antitumor activity against Hep-G2 cells. In a different series of benzamide derivatives, the presence of ortho and para substituents on the phenyl ring was noted to influence antioxidant potency. researchgate.net

The following table summarizes the observed impact of different substituents on the biological activity of benzamide analogues.

| Substituent Type | Example Group(s) | Observed Impact on Potency | Biological Context | Reference(s) |

| Halogen | Fluoro (F), Chloro (Cl) | Increased activity | Anticancer, Xanthine Oxidase Inhibition | nih.govnih.gov |

| Electron-Donating | Methoxy (OCH3) | Can enhance activity | Antioxidant | acs.org |

| Electron-Withdrawing | Cyano (CN) | Can enhance activity | Antioxidant | acs.org |

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For this compound and its analogues, several key pharmacophoric elements have been identified through computational and experimental studies.

The core benzamide linkage (-CO-NH-) is a crucial feature, with the amide proton and the carbonyl oxygen often participating in hydrogen bonding interactions with receptor sites. nih.gov For example, in diaryl urea (B33335) derivatives containing a benzamide moiety, the urea linker protons and oxygens act as hydrogen bond donors and acceptors, which is critical for their binding to target enzymes. nih.gov

In a series of imidazole-based N-phenylbenzamide derivatives, docking studies revealed that the active compounds form stable complexes with the ABL1 kinase protein. nih.gov This interaction is a key determinant of their anticancer activity. Similarly, for N-(substituted-phenyl)-8-methoxycoumarin-3-carboxamides, the coumarin (B35378) scaffold combined with the substituted N-phenyl carboxamide creates a structure with significant cytotoxicity towards liver cancer cells.

The spatial arrangement of the aromatic rings is also important. The molecule of 4-Bromo-N-phenyl-benzamide is twisted, with a significant dihedral angle between the phenyl and 4-bromo-phenyl rings. This specific three-dimensional conformation can influence how the molecule fits into a binding pocket.

Other Investigated Biological Modalities

Beyond the specific activities for which they were initially designed, this compound analogues and related benzamide structures have been investigated for a range of other biological effects.

Benzamide derivatives have demonstrated notable anti-inflammatory properties. researchgate.net Some N-substituted benzamides have been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α), a key mediator of inflammation. nih.gov This effect is thought to be mediated through the inhibition of the transcription factor NF-kappaB. nih.gov

In vivo studies using carrageenan-induced paw edema in rats, a classic model of inflammation, have confirmed the anti-inflammatory potential of various benzamide and pyrazole carboxamide derivatives. researchgate.netnih.gov For example, certain N-pyrazolyl benzamide derivatives exhibited significant anti-inflammatory activity, with some compounds showing a high percentage of paw edema protection. researchgate.net Furthermore, N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have shown superior efficiency in inhibiting trypsin activity, a measure of anti-inflammatory potential, with IC50 values significantly lower than the standard drug acetylsalicylic acid. mdpi.com

The anticancer potential of N-phenylbenzamide analogues is an area of active research. As mentioned previously, imidazole-based N-phenylbenzamide derivatives have shown promising cytotoxic activity against several human cancer cell lines. nih.govuaeu.ac.aeresearchgate.netresearchgate.net The most active of these compounds, featuring a fluorine substituent, displayed IC50 values in the low micromolar range. nih.govuaeu.ac.aeresearchgate.net

The mechanism of action for these anticancer effects is often linked to the inhibition of key enzymes involved in cancer progression, such as tyrosine kinases. nih.gov The structural similarity of some N-phenylbenzamide derivatives to known kinase inhibitors has prompted investigations into their interaction with targets like the ABL1 kinase. nih.gov

The table below presents the in vitro anticancer activity of selected imidazole-based N-phenylbenzamide derivatives. nih.gov

| Derivative | A549 (Lung) IC50 (µM) | HeLa (Cervical) IC50 (µM) | MCF-7 (Breast) IC50 (µM) |

| 4e | 11.1 | - | - |

| 4f (Fluoro-substituted) | 7.5 | 9.3 | 8.9 |

Data extracted from a study on new imidazole-based N-phenylbenzamide derivatives. nih.gov

Furthermore, a novel class of 1-(4-(benzamido)phenyl)-3-arylurea derivatives has been synthesized and evaluated for antitumor activity, with one compound in particular showing promising activity against a panel of cancer cell lines with GI50 values in the low micromolar range. nih.gov

Free radicals and other reactive oxygen species are implicated in a variety of disease states, and compounds with the ability to scavenge these species can have therapeutic benefits. Certain benzamide derivatives have been investigated for their antioxidant and free radical scavenging properties. researchgate.netacs.org

The antioxidant capacity of these molecules is often attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. acs.org For example, in a study of amino-substituted benzamide derivatives, several compounds demonstrated significant scavenging activity against the stable 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical. acs.org The potency of this activity was influenced by the substituents on the benzamide structure; for example, a trihydroxy-substituted derivative showed improved scavenging activity. acs.org

In another study, 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives with fluoro and chloro substituents exhibited not only xanthine oxidase inhibitory activity but also significant DPPH free radical scavenging activity. nih.gov This dual activity is of interest for conditions like gout, where both inflammation and oxidative stress play a role. The presence of hydroxyl groups on the benzoyl moiety is a key feature for radical scavenging, with molecules having three hydroxyl groups showing high activity. mdpi.com

Future Directions and Emerging Research Avenues for N Phenyl 4 Bromo 3 Methylbenzamide

The landscape of chemical and pharmaceutical research is in a constant state of evolution, driven by the pursuit of molecules with enhanced efficacy, novel functionalities, and broader applications. N-Phenyl 4-bromo-3-methylbenzamide (B61047), a member of the versatile benzamide (B126) class of compounds, stands as a scaffold of significant interest for future exploration. The inherent structural features of this compound—a halogenated phenyl ring, a methyl group, and an amide linkage—provide multiple sites for modification and functionalization. This opens up promising avenues for research, from the development of next-generation therapeutic agents to the creation of advanced materials. The following sections delve into the key emerging research directions for N-Phenyl 4-bromo-3-methylbenzamide, highlighting the potential for innovation in its design, analysis, and application.

Q & A

Q. What are the common synthetic routes for N-Phenyl 4-bromo-3-methylbenzamide, and what reaction conditions optimize yield?

- Methodological Answer : Synthesis typically involves coupling a brominated benzoyl chloride derivative with a substituted aniline. For example, 4-bromo-3-methylbenzoyl chloride can react with aniline derivatives under anhydrous conditions using coupling agents like -dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in tetrahydrofuran (THF) at low temperatures (-50°C) to minimize side reactions . Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended. Yield optimization requires strict moisture control, stoichiometric excess of the benzoyl chloride (1.2–1.5 equiv.), and inert atmospheres (argon/nitrogen).

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm substituent positions (e.g., bromo and methyl groups). For example, the methyl group at position 3 typically resonates at δ 2.3–2.5 ppm in -NMR .

- Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., calculated : 297.01 g/mol).

- X-ray Crystallography : Single-crystal analysis (monoclinic space group) resolves bond angles and steric effects of the bromo and methyl groups .

Advanced Research Questions

Q. How do electronic and steric effects of the bromo and methyl substituents influence reactivity in cross-coupling reactions?

- Methodological Answer : The bromo group acts as a leaving group in Suzuki-Miyaura couplings, while the methyl group introduces steric hindrance, slowing reaction rates. Computational studies (DFT) can model transition states to predict regioselectivity. For example, methyl at position 3 reduces accessibility to the para-bromo site, favoring meta-substitution in Pd-catalyzed reactions. Experimental validation involves kinetic monitoring via HPLC and comparing yields with/without methyl substitution .

Q. What biochemical pathways are disrupted by this compound, and how are these targets validated?

- Methodological Answer : Analogous compounds (e.g., trifluoromethyl-substituted benzamides) inhibit bacterial acps-pptase enzymes, disrupting lipid biosynthesis pathways . Validation strategies include:

- Enzyme Assays : Measure IC values against purified acps-pptase using spectrophotometric monitoring of substrate depletion.

- Bacterial Growth Inhibition : Compare MIC (Minimum Inhibitory Concentration) in wild-type vs. enzyme-knockout strains to confirm target specificity.

- Metabolomic Profiling : LC-MS analysis of lipid intermediates in treated vs. untreated bacteria identifies pathway disruptions .

Q. How can reaction conditions be optimized for large-scale synthesis without compromising purity?

- Methodological Answer :

- Continuous Flow Reactors : Improve heat/mass transfer for exothermic coupling steps.

- Solvent Screening : Replace THF with greener solvents (e.g., cyclopentyl methyl ether) to enhance scalability.

- Catalyst Recycling : Immobilized Pd catalysts reduce metal leaching in cross-coupling steps.

- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progression, enabling real-time adjustments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.